molecular formula C19H18N4O2 B7358190 N-[2-(4-oxo-3H-quinazolin-2-yl)-3,4-dihydro-1H-isoquinolin-5-yl]acetamide

N-[2-(4-oxo-3H-quinazolin-2-yl)-3,4-dihydro-1H-isoquinolin-5-yl]acetamide

Cat. No. B7358190
M. Wt: 334.4 g/mol
InChI Key: ZAOMZALWFHEAGF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[2-(4-oxo-3H-quinazolin-2-yl)-3,4-dihydro-1H-isoquinolin-5-yl]acetamide is a synthetic compound that has gained significant attention in the scientific research community due to its potential applications in various fields. This compound is also known as GW 5074 and is a potent inhibitor of c-Jun N-terminal kinase (JNK). JNK is a member of the mitogen-activated protein kinase (MAPK) family and plays a crucial role in various cellular processes, including cell proliferation, differentiation, and apoptosis.

Scientific Research Applications

N-[2-(4-oxo-3H-quinazolin-2-yl)-3,4-dihydro-1H-isoquinolin-5-yl]acetamide has been extensively studied for its potential applications in various scientific research fields. One of the major areas of research is cancer therapy. JNK has been shown to play a crucial role in cancer cell proliferation and survival, and the inhibition of JNK activity has been proposed as a potential therapeutic strategy. This compound has been shown to inhibit JNK activity and induce apoptosis in cancer cells, making it a promising candidate for cancer therapy.
Another area of research is neurodegenerative diseases. JNK has been implicated in the pathogenesis of various neurodegenerative diseases, including Alzheimer's disease and Parkinson's disease. This compound has been shown to protect neurons from oxidative stress-induced cell death and improve cognitive function in animal models of Alzheimer's disease, making it a potential therapeutic agent for these diseases.

Mechanism of Action

N-[2-(4-oxo-3H-quinazolin-2-yl)-3,4-dihydro-1H-isoquinolin-5-yl]acetamide exerts its pharmacological effects by inhibiting JNK activity. JNK is a member of the MAPK family and plays a crucial role in various cellular processes, including cell proliferation, differentiation, and apoptosis. JNK is activated by various stimuli, including oxidative stress, cytokines, and growth factors, and its activation has been implicated in the pathogenesis of various diseases, including cancer and neurodegenerative diseases. This compound inhibits JNK activity by binding to the ATP-binding site of JNK, preventing its phosphorylation and activation.
Biochemical and Physiological Effects:
This compound has been shown to exert various biochemical and physiological effects. In cancer cells, this compound induces apoptosis by activating caspase-3 and downregulating anti-apoptotic proteins. In animal models of Alzheimer's disease, this compound protects neurons from oxidative stress-induced cell death and improves cognitive function. This compound has also been shown to reduce inflammation and improve insulin sensitivity in animal models of obesity and type 2 diabetes.

Advantages and Limitations for Lab Experiments

N-[2-(4-oxo-3H-quinazolin-2-yl)-3,4-dihydro-1H-isoquinolin-5-yl]acetamide has several advantages for lab experiments. It is a potent and selective inhibitor of JNK, making it a valuable tool for studying the role of JNK in various cellular processes. It has also been shown to have low toxicity in animal models, making it a relatively safe compound to use in lab experiments.
However, there are also limitations to using this compound in lab experiments. Its potency and selectivity for JNK may limit its use in studying other MAPK family members. Its low solubility in aqueous solutions may also pose challenges for its use in certain experimental settings.

Future Directions

N-[2-(4-oxo-3H-quinazolin-2-yl)-3,4-dihydro-1H-isoquinolin-5-yl]acetamide has several potential future directions for scientific research. One area of research is the development of more potent and selective JNK inhibitors based on the structure of this compound. Another area of research is the investigation of the role of JNK in various diseases, including cancer and neurodegenerative diseases, using this compound as a tool. Additionally, the development of new formulations or delivery methods to improve the solubility and bioavailability of this compound may also be an area of future research.

Synthesis Methods

The synthesis of N-[2-(4-oxo-3H-quinazolin-2-yl)-3,4-dihydro-1H-isoquinolin-5-yl]acetamide involves the reaction of 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylic acid with 2-chloroacetyl chloride in the presence of triethylamine. The resulting product is then treated with 2-amino-4-chloro-6,7-dimethoxyquinazoline to obtain this compound. The synthesis of this compound has been reported in several research articles, and the purity of the product has been confirmed using various analytical techniques, including high-performance liquid chromatography (HPLC) and mass spectrometry.

properties

IUPAC Name

N-[2-(4-oxo-3H-quinazolin-2-yl)-3,4-dihydro-1H-isoquinolin-5-yl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N4O2/c1-12(24)20-16-8-4-5-13-11-23(10-9-14(13)16)19-21-17-7-3-2-6-15(17)18(25)22-19/h2-8H,9-11H2,1H3,(H,20,24)(H,21,22,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAOMZALWFHEAGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=CC2=C1CCN(C2)C3=NC4=CC=CC=C4C(=O)N3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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